molecular formula C7H4F3I B1294960 4-Iodobenzotrifluoride CAS No. 455-13-0

4-Iodobenzotrifluoride

Cat. No. B1294960
CAS RN: 455-13-0
M. Wt: 272.01 g/mol
InChI Key: SKGRFPGOGCHDPC-UHFFFAOYSA-N
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Description

4-Iodobenzotrifluoride, also known as 1-iodo-4-(trifluoromethyl)benzene, is a clear red to pink liquid . It has the odor of halogenated benzene and is insoluble in water . It is miscible with benzene, toluene, ethanol, ether, and halogenated hydrocarbons .


Molecular Structure Analysis

The molecular formula of 4-Iodobenzotrifluoride is C7H4F3I . The InChI Key is SKGRFPGOGCHDPC-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Iodobenzotrifluoride may be employed as a substrate with an electron-deficient aromatic ring during the Mizoroki-Heck reaction with acrylic acid, to afford 4-trifluoromethylcinnnamic acid . It also undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide .


Physical And Chemical Properties Analysis

4-Iodobenzotrifluoride has a refractive index of 1.516 (lit.) . It has a boiling point of 185-186 °C/745 mmHg (lit.) and a melting point of -8.33 °C (lit.) . The density of 4-Iodobenzotrifluoride is 1.851 g/mL at 25 °C (lit.) .

Scientific Research Applications

Luminescent and Structural Properties in Lanthanide Complexes

4-Iodobenzotrifluoride, as part of the 4-iodobenzoate ligand, plays a significant role in affecting the luminescent and structural properties of europium(III), gadolinium(III), and terbium(III) complexes. These ligands influence the symmetry around the europium(III) ion and affect the non-radiative energy transfer rates in these complexes (Monteiro et al., 2015).

Degradation of Hypervalent Trifluoromethylation Iodine Reagents

4-Iodobenzotrifluoride emerges as a major volatile product in the study of the degradation of hypervalent trifluoromethylation iodine reagents. This research aids in understanding the intrinsic reactivity of these reagents and the potential side reactions caused by degradation pathways (Zhu et al., 2015).

Importance in Halogen Bonding

In the field of crystal engineering, 4-iodobenzoate (a derivative of 4-Iodobenzotrifluoride) plays a crucial role in forming structural motifs involving halogen bonding. This bonding is a key factor in defining the structure and properties of various materials (Pigge et al., 2006).

Applications in Polyvalent Iodine Chemistry

4-Iodobenzotrifluoride is relevant in the broader context of polyvalent iodine chemistry, where iodine compounds are extensively used in various oxidative transformations of organic molecules. This area has seen significant development in organic synthesis due to the environmental benignity and versatility of these reagents (Zhdankin & Stang, 2008).

Solid State Structure and Behavior

Studies on the solid-state structure of 4-iodobenzoic acid, a related compound, provide insights into the physical behavior of such materials at different temperatures. This research contributes to our understanding of intermolecular interactions in the solid state, especially regarding halogen bonding (Nygren et al., 2005).

Safety And Hazards

4-Iodobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, serious eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGRFPGOGCHDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060012
Record name lpha,alpha,alpha-Trifluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzotrifluoride

CAS RN

455-13-0
Record name 1-Iodo-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-iodo-4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name lpha,alpha,alpha-Trifluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-4-iodotoluene
Source European Chemicals Agency (ECHA)
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Record name 4-Iodobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
T Ljungdahl, T Bennur, A Dallas, H Emtenäs… - …, 2008 - ACS Publications
… This is in marked contrast to the facile formation of tolane 5 under similar conditions from the 4-iodobenzotrifluoride and phenylacetylene. It was therefore concluded that …
Number of citations: 135 pubs.acs.org
H Zhu, S Zhang, H Wang, B Xu… - Chinese Journal of …, 2015 - Wiley Online Library
… The isomers 3-iodobenzotrifluoride and 4-iodobenzotrifluoride, which were not isolated well by GC-MS analysis, now can be resolved and observed clearly with 19F-NMR. …
Number of citations: 3 onlinelibrary.wiley.com
JA Cadge, JF Bower, CA Russell - Angewandte Chemie, 2021 - Wiley Online Library
… addition of 4-iodoanisole and 4-iodobenzotrifluoride with (inset) … for both 4-iodoanisole and 4-iodobenzotrifluoride. The Pd−I … 2.23 Å for 4-iodobenzotrifluoride). This is indicative of a …
Number of citations: 15 onlinelibrary.wiley.com
M Traxler, S Reischauer, S Vogl… - … A European Journal, 2023 - Wiley Online Library
… The same activity pattern was observed in the coupling of 4-iodobenzotrifluoride and sodium ptoluenesulfinate (Figure 2c), where the same overall trend was found for Acr1-L-Bpy2 and …
MB Thathagar, J Beckers, G Rothenberg - Green chemistry, 2004 - pubs.rsc.org
… 4-iodobenzotrifluoride (0.13 g, 0.5 mmol) was added and the mixture was stirred at 110 C … After complete conversion of 4-iodobenzotrifluoride the same amount of fresh reactants were …
Number of citations: 228 pubs.rsc.org
C Cavedon, S Gisbertz, S Reischauer… - Angewandte Chemie …, 2022 - Wiley Online Library
… a, C–S arylation of sodium p-toluensulfinate with 4-iodobenzotrifluoride. 204 b, C–O arylation of N-Boc-proline with 4-iodobenzotrifluoride. c, C–N arylation of p-toluensulfonamide with 4…
Number of citations: 17 onlinelibrary.wiley.com
M He, TM Swager - Chemistry of materials, 2016 - ACS Publications
… Recall that 4-iodobenzotrifluoride was observed as a … reduced SWCNTs and 4-iodobenzotrifluoride. No reaction was … materials, naphthalene, and 4-iodobenzotrifluoride (Table S1). …
Number of citations: 69 pubs.acs.org
MR Becker, MA Ganiek, P Knochel - Chemical Science, 2015 - pubs.rsc.org
… intermediates undergo various quenching reactions, such as an addition to 4-(trifluoromethyl)benzaldehyde (0.8 equiv.) and a Negishi cross-coupling with 4-iodobenzotrifluoride (0.8 …
Number of citations: 48 pubs.rsc.org
B Shrestha, P Basnet, RK Dhungana, S Kc… - Journal of the …, 2017 - ACS Publications
… When we reacted 2-vinyl-N-phenylbenzylimine (6) with 4-iodobenzotrifluoride and PhZnI in the presence of 2 mol % Ni(cod) 2 in dioxane at 80 C, we were pleased to observe the …
Number of citations: 170 pubs.acs.org
WH Hsu, S Reischauer, PH Seeberger… - Beilstein Journal of …, 2022 - beilstein-journals.org
… Finally, we evaluated the use of the capillary-based reactor for the related C–O coupling of 4-iodobenzotrifluoride and N-(Boc)-proline with N-tert-butylisopropylamine (BIPA) in dimethyl …
Number of citations: 4 www.beilstein-journals.org

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